molecular formula C25H34O9 B1211103 Simalikalactone D CAS No. 35321-80-3

Simalikalactone D

Cat. No.: B1211103
CAS No.: 35321-80-3
M. Wt: 478.5 g/mol
InChI Key: OKIKYYZNNZCZRX-JCZOWBQHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Simalikalactone D is a naturally occurring compound with the molecular formula C25H34O9 . It belongs to the class of triterpenoids, specifically dammaranes . This compound has garnered significant interest due to its unique structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simalikalactone D involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the core structure: This involves cyclization reactions to form the dammarane skeleton.

    Functional group modifications: Introduction of hydroxyl and other functional groups through oxidation and reduction reactions.

    Final assembly: Coupling reactions to attach side chains and complete the molecule.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure. advancements in synthetic organic chemistry and biotechnology may pave the way for scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Simalikalactone D undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions include various hydroxylated and reduced derivatives of this compound, which may have different biological activities.

Scientific Research Applications

    Chemistry: Used as a model compound for studying triterpenoid synthesis and reactions.

    Biology: Investigated for its potential anti-inflammatory and anticancer properties.

    Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Simalikalactone D involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

  • Simalikalactone A
  • Simalikalactone B
  • Simalikalactone C

Uniqueness

Simalikalactone D is unique due to its specific arrangement of functional groups and its distinct biological activities. Compared to other similar compounds, it may have different potency and selectivity for its molecular targets.

Properties

CAS No.

35321-80-3

Molecular Formula

C25H34O9

Molecular Weight

478.5 g/mol

IUPAC Name

[(1R,2S,3R,6R,8S,12S,13S,14R,15R,16S,17S)-12,15,16-trihydroxy-9,13,17-trimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-3-yl] (2R)-2-methylbutanoate

InChI

InChI=1S/C25H34O9/c1-6-10(2)21(30)34-16-18-24(5)20(29)15(27)17-23(4)12(11(3)7-13(26)19(23)28)8-14(33-22(16)31)25(17,18)9-32-24/h7,10,12,14-20,27-29H,6,8-9H2,1-5H3/t10-,12+,14-,15-,16-,17-,18+,19-,20+,23+,24+,25-/m1/s1

InChI Key

OKIKYYZNNZCZRX-JCZOWBQHSA-N

Isomeric SMILES

CC[C@@H](C)C(=O)O[C@@H]1[C@H]2[C@@]3([C@H]([C@@H]([C@H]4C2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C

SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Canonical SMILES

CCC(C)C(=O)OC1C2C3(C(C(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C

Synonyms

simalikalactone D

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Simalikalactone D
Reactant of Route 2
Simalikalactone D
Reactant of Route 3
Reactant of Route 3
Simalikalactone D
Reactant of Route 4
Simalikalactone D
Reactant of Route 5
Simalikalactone D
Reactant of Route 6
Simalikalactone D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.